molecular formula C5H10I2O2S B14682146 2-(Diiodomethanesulfonyl)-2-methylpropane CAS No. 29312-04-7

2-(Diiodomethanesulfonyl)-2-methylpropane

Cat. No.: B14682146
CAS No.: 29312-04-7
M. Wt: 388.01 g/mol
InChI Key: YOZPAFHPDQYAES-UHFFFAOYSA-N
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Description

2-(Diiodomethanesulfonyl)-2-methylpropane is an organoiodine compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diiodomethanesulfonyl)-2-methylpropane can be achieved through several methods. One common approach involves the reaction of diiodomethane with a suitable sulfonylating agent under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the sulfonyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diiodomethanesulfonyl)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can lead to the formation of sulfides or thiols.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.

Scientific Research Applications

2-(Diiodomethanesulfonyl)-2-methylpropane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diiodomethanesulfonyl)-2-methylpropane involves its ability to interact with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the iodine atoms can participate in halogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Diiodomethane: Shares the diiodo functional group but lacks the sulfonyl group.

    Methylsulfonylmethane: Contains a sulfonyl group but does not have iodine atoms.

    Sulfonyl Chlorides: Similar reactivity due to the presence of the sulfonyl group.

Uniqueness

2-(Diiodomethanesulfonyl)-2-methylpropane is unique due to the combination of its sulfonyl and diiodo functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

29312-04-7

Molecular Formula

C5H10I2O2S

Molecular Weight

388.01 g/mol

IUPAC Name

2-(diiodomethylsulfonyl)-2-methylpropane

InChI

InChI=1S/C5H10I2O2S/c1-5(2,3)10(8,9)4(6)7/h4H,1-3H3

InChI Key

YOZPAFHPDQYAES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(I)I

Origin of Product

United States

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